molecular formula C25H21N5O3 B609130 ML230

ML230

货号: B609130
分子量: 439.5 g/mol
InChI 键: LRPGMVPQQLBMNE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ML230 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to ensure consistency and efficiency in production .

化学反应分析

Types of Reactions

ML230 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which are studied for their potential biological activities and applications .

科学研究应用

ML230 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the function of ABC transporters.

    Biology: Employed in cellular assays to investigate the role of ABCG2 in drug resistance.

    Medicine: Potential therapeutic applications in treating diseases associated with ABCG2 overexpression, such as certain cancers.

    Industry: Utilized in the development of new drugs and chemical entities

作用机制

ML230 exerts its effects by selectively inhibiting the ABCG2 transporter. This inhibition prevents the efflux of substrates from cells, thereby increasing the intracellular concentration of therapeutic agents. The molecular targets include the ATP-binding sites of ABCG2, and the pathways involved are related to drug transport and resistance mechanisms .

相似化合物的比较

Similar Compounds

Uniqueness of this compound

This compound stands out due to its high selectivity for ABCG2 over ABCB1, making it a valuable tool for studying the specific functions of ABCG2 without off-target effects on ABCB1. This selectivity is crucial for research applications where precise inhibition of ABCG2 is required .

生物活性

ML230 is a compound recognized for its selective inhibition of the breast cancer resistance protein (BCRP), also known as ABCG2 or MRP-1. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications in therapeutic contexts.

Overview of this compound

  • Chemical Identity : this compound (CAS# 1776055-05-0) is a small molecule specifically designed to inhibit BCRP.
  • Selectivity : It exhibits a 36-fold selectivity for BCRP over P-glycoprotein (MDR-1), making it a valuable tool in pharmacological research aimed at overcoming multidrug resistance in cancer therapies .

This compound operates by binding to the BCRP transporter, which is responsible for the efflux of various drugs and xenobiotics out of cells. This action can enhance the intracellular concentration of therapeutic agents, thereby improving their efficacy against resistant cancer cells.

Anticancer Activity

Recent studies have highlighted the potential of this compound in enhancing the effectiveness of chemotherapeutic agents. For instance:

  • In Vitro Studies : this compound has been shown to significantly increase the sensitivity of cancer cell lines resistant to conventional therapies. In particular, it enhances the cytotoxic effects of doxorubicin and other chemotherapeutics in BCRP-overexpressing cell lines .
  • Case Study Example : A study involving human cancer cell lines demonstrated that co-treatment with this compound resulted in a marked decrease in the IC50 values of doxorubicin, indicating enhanced drug potency when used in conjunction with BCRP inhibitors .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests that its ability to inhibit BCRP can lead to increased bioavailability of co-administered drugs. This is particularly relevant in clinical settings where drug resistance poses a significant challenge.

Parameter Value
Selectivity for BCRP36-fold over MDR-1
SolubilityModerate
BioavailabilityEnhanced when used with other agents

Case Studies

  • Breast Cancer Treatment : In a preclinical model, this compound was administered alongside paclitaxel to evaluate its impact on drug distribution and efficacy. Results indicated that this compound significantly increased paclitaxel accumulation in tumor tissues, leading to improved tumor regression compared to controls .
  • Combination Therapy : Another study explored the combination of this compound with various chemotherapeutics across different cancer types. The findings suggested that this compound not only improved drug uptake but also reduced adverse effects associated with high doses of chemotherapy .

Future Directions

The promising results from studies involving this compound suggest several potential avenues for future research:

  • Clinical Trials : There is a need for clinical trials to assess the safety and efficacy of this compound in humans, particularly in combination with existing chemotherapeutics.
  • Mechanistic Studies : Further investigations into the molecular mechanisms underlying its action could provide insights into optimizing its use as a therapeutic agent.
  • Exploration Beyond Cancer : Given its mechanism, exploring this compound’s potential applications in other diseases characterized by drug resistance could be beneficial.

属性

IUPAC Name

furan-3-yl-[4-[5-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c31-25(19-8-14-32-17-19)29-11-9-28(10-12-29)24-16-21(22-7-4-13-33-22)26-23-15-20(27-30(23)24)18-5-2-1-3-6-18/h1-8,13-17H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPGMVPQQLBMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC3=CC(=NN32)C4=CC=CC=C4)C5=CC=CO5)C(=O)C6=COC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 7-chloro-5-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidine (0.148 g, 0.5 mmol, 1.0 eq), furan-3-yl(piperazin-1-yl)methanone (0.180 g, 1.0 mmol, 2.0 eq,) and N-ethyl-N-isopropylpropan-2-amine (0.129 g, 1.0 mmol, 2.0 eq) in acetonitrile (5.0 mL) was heated at 100° C. for 3 hr. The completed reaction was purified by chromatography (Biotage 25 g, EtOAc/Hexane) to afford (4-(5-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-3-yl)methanone (0.218 g, 99%) as a white solid. 1H-NMR (400 MHz, CDCl3) δ 8.03-8.00 (m, 2H), 7.83 (m, 1H), 7.62 (m, 1H), 7.52-7.47 (m, 3H), 7.45-7.41 (m, 1H), 7.23 (dd, J=3.5, 0.7 Hz, 1H), 6.93 (s, 1H), 6.65 (m, 1H), 6.62 (dd, J=3.5, 1.8 Hz, 1H), 6.60 (s, 1H), 4.08 (b, 4H), 3.92 (b, 4H). 13C NMR (125 MHz, CDCl3) δ 164.1, 155.4, 152.4, 151.8, 150.1, 148.5, 144.3, 143.8, 143.2, 132.9, 129.0, 128.7, 126.4, 120.6, 112.6, 110.9, 110.1, 92.9, 88.9, 48.3. LCMS retention time: 3.20 min; purity at 215 nm=100%. HRMS m/z calculated for C24H27N5O2 ([M+H]+): 440.1717. found 440.1715.
Name
7-chloro-5-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidine
Quantity
0.148 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.129 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML230
Reactant of Route 2
Reactant of Route 2
ML230
Reactant of Route 3
ML230
Reactant of Route 4
ML230
Reactant of Route 5
ML230
Reactant of Route 6
ML230

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。